Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
This compound belongs to the quinazoline-4(3H)-one class, characterized by a bicyclic aromatic core substituted with a methyl carboxylate group at position 7, a 3-fluoro-4-methylphenyl group at position 3, and a 4-phenylpiperazinyl moiety at position 2.
Properties
IUPAC Name |
methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-18-8-10-21(17-23(18)28)32-25(33)22-11-9-19(26(34)35-2)16-24(22)29-27(32)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCECVYMYZSHMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-fluoro-4-methylphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a quinazoline core. The presence of a fluorinated phenyl group and a piperazine moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O3 |
| Molecular Weight | 397.44 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation, thus exerting anti-cancer or anti-inflammatory effects.
- Receptor Modulation : It can interact with various receptors, including those involved in neurotransmission and cell signaling pathways.
- Anti-Angiogenic Activity : Preliminary studies suggest that this compound may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties:
- Cell Viability Assays : In vitro studies have shown that the compound reduces the viability of various cancer cell lines, including breast and lung cancer cells. For example, a study reported a reduction in cell viability by up to 70% at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
| HeLa (Cervical) | 18 |
Anti-Angiogenic Effects
The compound has also been evaluated for its anti-angiogenic properties:
- In Vitro Tube Formation Assay : Using human umbilical vein endothelial cells (HUVECs), the compound significantly inhibited tube formation at concentrations as low as 5 µM.
- In Vivo Models : In mouse models of cancer, treatment with the compound led to a decrease in tumor vascularization compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that combining this compound with standard chemotherapy improved patient outcomes by enhancing tumor response rates.
- Neurotransmitter Modulation : Research has shown that the piperazine moiety enhances binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
Comparison with Similar Compounds
Core Heterocycle Variations
- Quinazoline vs. Phthalazine Derivatives :
Methyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate (CAS: 339021-34-0) shares a similar 4-oxo-3,4-dihydro core but replaces quinazoline with phthalazine. The phthalazine derivative has a molecular weight of 298.27 (C₁₆H₁₁FN₂O₃) , whereas the target compound’s quinazoline core and additional substituents (e.g., phenylpiperazinyl) likely increase its molecular weight, affecting solubility and bioavailability. Quinazoline derivatives generally exhibit stronger enzyme inhibition due to better fit into hydrophobic active sites .
Substituent Analysis
- Piperazinyl Group Modifications: In 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (), the piperazine ring is functionalized with aroyl or sulfonyl groups.
Fluorine and Methyl Positioning :
Compared to 3-(4-chlorobenzyl)-N-(4-fluorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS: 1146034-20-9), the target compound’s 3-fluoro-4-methylphenyl group balances steric bulk and lipophilicity, which may improve membrane permeability relative to chlorobenzyl derivatives .
Pharmacological and Physicochemical Properties
Enzyme Inhibition Potential
- Soluble Epoxide Hydrolase (sEH): Quinazoline-4(3H)-one-7-carboxamide derivatives (e.g., compound 33 in ) inhibit sEH with IC₅₀ values in the nanomolar range. The target compound’s methyl carboxylate group may act as a bioisostere for carboxamide, preserving hydrogen-bonding interactions while altering metabolic stability .
Pharmacokinetic Considerations
- Molecular Weight and Solubility :
The phthalazine analog (298.27 g/mol) is smaller than the target compound, suggesting the latter may have reduced aqueous solubility. However, the methyl carboxylate and fluorine atoms could mitigate this via polar interactions. - Metabolic Stability :
The phenylpiperazinyl group’s basic nitrogen may enhance hepatic microsomal stability compared to thioether-containing analogs (e.g., compound 33 in ), which are prone to oxidative metabolism.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the quinazoline-4-one core in this compound?
- Methodological Answer: The quinazoline-4-one core can be synthesized via cyclocondensation of anthranilic acid derivatives with isocyanates or carbodiimides under acidic conditions. Key steps include optimizing temperature (80–120°C) and solvent choice (e.g., acetic acid or DMF) to enhance yield. Catalytic methods, such as palladium-mediated cross-coupling for introducing the 4-phenylpiperazine moiety, are critical for regioselectivity .
Q. How can spectroscopic techniques (NMR, MS, X-ray) resolve ambiguities in the compound’s stereochemistry and substituent positioning?
- Methodological Answer:
- 1H/13C NMR: Assign peaks using DEPT-135 and COSY to distinguish between aromatic protons (δ 7.2–8.1 ppm) and piperazine NH signals (δ 2.5–3.5 ppm).
- X-ray Crystallography: Resolve stereochemical uncertainties (e.g., dihydroquinazoline conformation) via single-crystal analysis, as demonstrated for structurally similar spirocyclic compounds .
- High-Resolution MS: Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the trifluoromethylphenyl group’s integrity .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer: Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to the compound’s piperazine and fluorophenyl motifs, which are common in kinase-targeting agents. Use fluorescence polarization assays with ATP-binding domain probes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the 4-phenylpiperazine substituent for enhanced target binding?
- Methodological Answer:
- Substituent Variation: Replace the phenyl group with heteroaromatic rings (e.g., pyridyl or thiophene) to modulate lipophilicity and hydrogen-bonding capacity.
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP pockets. Validate with free-energy perturbation (FEP) calculations to quantify binding affinity changes .
- In Vivo Validation: Compare pharmacokinetic profiles (e.g., AUC and Cmax) of derivatives in rodent models to assess bioavailability improvements .
Q. What strategies address low solubility and metabolic instability observed in preclinical studies?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl or PEG-linked groups) at the carboxylate position to enhance aqueous solubility .
- CYP450 Inhibition: Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in metabolic stability assays (human liver microsomes) to identify degradation pathways .
- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles to prolong circulation time, as demonstrated for analogous quinazoline derivatives .
Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?
- Methodological Answer:
- Pharmacodynamic Profiling: Measure target engagement in tumor tissues via Western blot (e.g., phosphorylated EGFR levels) to confirm mechanism-of-action consistency.
- Metabolite Identification: Use LC-MS/MS to detect active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to in vivo efficacy .
- Dose Escalation Studies: Correlate plasma concentrations with efficacy endpoints to establish a therapeutic window .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported IC50 values for similar quinazoline derivatives?
- Methodological Answer:
- Assay Standardization: Ensure consistent ATP concentrations (1–10 mM) and incubation times (60–120 min) across kinase assays.
- Control Compounds: Include reference inhibitors (e.g., gefitinib for EGFR) to calibrate inter-lab variability.
- Meta-Analysis: Use hierarchical clustering of bioactivity data from public databases (ChEMBL, PubChem) to identify outliers .
Experimental Design Considerations
Q. What catalytic systems improve yield in the final coupling step (e.g., piperazine introduction)?
- Methodological Answer:
- Buchwald-Hartwig Amination: Use Pd2(dba)3/XPhos with K3PO4 in toluene (110°C) for C-N bond formation. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane).
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h under microwave irradiation (150°C), improving yield by 15–20% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
